8-Azapurine

Description

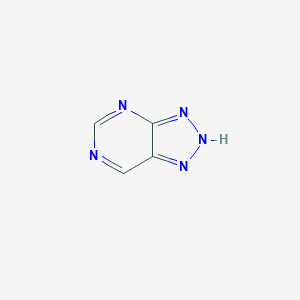

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies of 8 Azapurine and Its Analogs

Conventional Chemical Synthesis Methodologies

Traditional organic synthesis provides a robust platform for the creation of a diverse range of 8-azapurine (B62227) analogs. These methods often involve the construction of the fused heterocyclic ring system from acyclic or simpler heterocyclic precursors, followed by modifications to introduce various functional groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone reaction in the synthesis and derivatization of 8-azapurines. A common strategy involves the use of precursors like 4,6-dichloropyrimidine (B16783). nih.gov For instance, the synthesis of N6-substituted this compound derivatives often begins with the nucleophilic substitution of a chlorine atom on the pyrimidine (B1678525) ring with an amino group. nih.govresearchgate.netnih.gov This initial step is typically followed by diazotization and cyclization to form the triazole ring. nih.govresearchgate.netnih.gov

The reactivity of halogenated 8-azapurines also allows for the introduction of various nucleophiles. For example, 6-chloro-2-propylthio-8-azapurine nucleosides can be synthesized and subsequently reacted with different alcohols to displace the chloride, yielding a variety of 6-alkoxyl derivatives. sioc-journal.cn Similarly, the reaction of 6-(methylthio)-8-azapurine ribonucleosides with nucleophiles like ammonia (B1221849) or amines leads to the corresponding 6-amino or 6-alkylamino derivatives. nih.gov

Diazotization and Amination/Hydrazonation Procedures

Diazotization is a critical step in many synthetic routes to 8-azapurines, enabling the formation of the triazole ring. This process typically involves the treatment of an amino-substituted pyrimidine precursor with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid. nih.govresearchgate.netnih.gov The resulting diazonium salt then undergoes intramolecular cyclization to afford the nih.govresearchgate.netmdpi.comtriazolo[4,5-d]pyrimidine core. nih.govresearchgate.netnih.gov

Following the formation of the this compound scaffold, further functionalization can be achieved through amination or hydrazonation. For example, N6-hydrazone derivatives of this compound have been synthesized by reacting a suitable this compound intermediate with hydrazine (B178648) hydrate (B1144303), followed by condensation with aromatic aldehydes. nih.gov This approach allows for the introduction of a wide variety of substituents, leading to the generation of extensive compound libraries for biological screening. nih.govresearchgate.netnih.gov

Multi-Step Synthetic Pathways for Functionalized this compound Analogs

The synthesis of complex and highly functionalized this compound analogs often necessitates multi-step reaction sequences. A recently developed three-step pathway provides efficient access to fully decorated 8-azapurines, including the challenging 6-alkyl derivatives. acs.org This method involves an initial interrupted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 4-acyl-5-sulfanyl-1,2,3-triazole intermediate. acs.orgresearchgate.net The subsequent two steps are oxidation of the sulfanyl (B85325) group to a sulfonyl group, followed by a cyclization reaction with an amidine to construct the pyrimidine ring. acs.orgresearchgate.net

Another multi-step approach for creating functionalized carbocyclic nucleoside analogues of this compound involves a five-step synthesis starting from readily available materials. rsc.org This pathway includes key steps like diastereoselective reduction and a Mitsunobu reaction to introduce the nucleobase. rsc.org Such systematic strategies are crucial for accessing novel chemical space and developing new therapeutic leads. acs.org

Post-Cyclization Reactions and Scaffold Modifications

Once the core this compound ring system is assembled, post-cyclization reactions offer a versatile means to introduce further diversity. These modifications can target various positions on the heterocyclic scaffold. For instance, the palladium-catalyzed allylic coupling of the sodium salt of 8-azaadenine (B1664206) with allylic phosphates or carbonates results in the formation of 2- and 3-substituted derivatives. acs.org

Furthermore, functional groups introduced during the primary synthesis can be manipulated in subsequent steps. For example, a chloro group at the 6-position can be displaced by various nucleophiles, as mentioned earlier. sioc-journal.cn Additionally, post-cyclization reactions of 5-amino-1,2,3-triazoles with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of the fused pyrimidine ring, demonstrating the utility of these intermediates in building the this compound scaffold. researchgate.netresearchgate.net

Synthetic Routes for Specific this compound Derivatives (e.g., N6-derivatives, 2-aryl-1,2,3-triazolopyrimidines)

Specific classes of this compound derivatives often require tailored synthetic strategies. The synthesis of N6-derivatives, for example, typically starts with 4,6-dichloropyrimidine and an appropriate amino alcohol. nih.govnih.gov The key steps involve nucleophilic substitution to introduce the N6-substituent, followed by diazotization of an adjacent amino group and subsequent cyclization to form the triazole ring. nih.govresearchgate.netnih.gov This can be followed by further modifications, such as the formation of hydrazones. nih.gov

The synthesis of 2-aryl- nih.govresearchgate.netmdpi.comtriazolo[4,5-d]pyrimidines can be achieved through the oxidative cyclization of 2-(arylazo)ethene-1,1-diamines. researchgate.net A one-pot approach for this transformation involves the tandem nucleophilic addition of amines to hydrazonoyl cyanides, followed by in situ oxidative cyclization, often catalyzed by copper(II) acetate. researchgate.net Another method involves the condensation of aminobenzimidazoles with 3-oxo-2-phenylazopropionitrile, followed by copper-catalyzed oxidative cyclization to yield polycyclic this compound systems. acs.org

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

In addition to conventional chemical methods, enzymatic and chemo-enzymatic strategies have emerged as powerful tools for the synthesis of this compound nucleosides, often offering high regio- and stereoselectivity. mdpi.commdpi.comseela.net These approaches leverage the catalytic activity of enzymes, particularly nucleoside phosphorylases (NPs), to construct the glycosidic bond between the this compound base and a sugar moiety. seela.net

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme used in these biocatalytic transformations. mdpi.comnih.gov It can catalyze the transfer of a ribose or deoxyribose group from a donor substrate, such as α-D-ribose-1-phosphate or a natural nucleoside, to the this compound base. mdpi.comthieme-connect.comresearchgate.net For example, the enzymatic ribosylation of 2,6-diamino-8-azapurine (B97548) using calf PNP and α-D-ribose-1-phosphate as the ribose donor has been demonstrated. mdpi.com Similarly, 8-azaguanine (B1665908) can be effectively ribosylated using calf PNP. mdpi.com

One of the advantages of enzymatic synthesis is the potential to control the site of ribosylation. While chemical methods can sometimes lead to mixtures of isomers, enzymatic approaches can favor the formation of a specific regioisomer. mdpi.comnih.gov For instance, the ribosylation of 8-azaguanine with calf PNP primarily yields the N9-riboside. mdpi.com However, depending on the specific enzyme and substrate, other isomers, such as N7 and N8-ribosides, can also be formed. mdpi.comnih.gov

Chemo-enzymatic strategies combine chemical synthesis steps with biocatalytic transformations. For example, a chemically synthesized this compound analog can be used as a substrate for an enzymatic glycosylation reaction. mdpi.com This approach allows for the creation of a wide range of novel nucleoside analogs that may be difficult to access through purely chemical means. Two primary enzymatic methods are employed: transglycosylation, which uses a donor nucleoside, and one-pot synthesis from a sugar and the nucleobase using a combination of enzymes like ribokinase, phosphopentomutase, and PNP. seela.netthieme-connect.comresearchgate.net

Table 1: Summary of Synthetic Strategies for this compound Derivatives

| Strategy | Key Reactions/Enzymes | Starting Materials (Examples) | Products (Examples) | References |

|---|---|---|---|---|

| Conventional Chemical Synthesis | ||||

| Nucleophilic Substitution | Nucleophilic displacement of halogens | 4,6-Dichloropyrimidine, 6-Chloro-8-azapurines | N6-substituted 8-azapurines, 6-Alkoxy-8-azapurines | nih.govsioc-journal.cn |

| Diazotization and Cyclization | Diazotization of amino pyrimidines, Intramolecular cyclization | Amino-substituted pyrimidines | nih.govresearchgate.netmdpi.comTriazolo[4,5-d]pyrimidine core | nih.govresearchgate.net |

| Multi-Step Pathways | Interrupted CuAAC, Oxidation, Cyclization | Alkynes, Azides, Amidines | Fully decorated 8-azapurines | acs.orgresearchgate.net |

| Post-Cyclization Modification | Palladium-catalyzed allylation, Nucleophilic substitution | 8-Azaadenine, Halogenated 8-azapurines | 2- and 3-substituted 8-azapurines | sioc-journal.cnacs.org |

| Chemo-Enzymatic Synthesis | ||||

| Enzymatic Ribosylation | Purine Nucleoside Phosphorylase (PNP) | This compound bases, α-D-ribose-1-phosphate | This compound nucleosides (N7, N8, N9-isomers) | mdpi.commdpi.com |

| Transglycosylation | Purine Nucleoside Phosphorylase (PNP) | This compound bases, Donor nucleosides (e.g., 2'-deoxyguanosine) | This compound 2'-deoxyribonucleosides | seela.netthieme-connect.com |

Transglycosylation Reactions for Nucleoside Synthesis

Enzymatic transglycosylation is a prominent strategy for synthesizing this compound nucleosides. This method involves the transfer of a glycosyl moiety from a donor nucleoside to an this compound base, catalyzed by nucleoside phosphorylases.

Studies have demonstrated the synthesis of 2′-deoxyribonucleosides of 8-azapurines and 8-aza-7-deazapurines through transglycosylation. seela.netresearchgate.netthieme-connect.com In these reactions, recombinant E. coli purine nucleoside phosphorylase (PNP) serves as the biocatalyst. seela.netresearchgate.netthieme-connect.com A range of 2-deoxy-D-ribofuranose donors have been successfully employed, including:

2′-deoxyguanosine seela.netresearchgate.net

2′-deoxycytidine seela.netresearchgate.net

2′-deoxyuridine seela.netresearchgate.netthieme-connect.com

2′-deoxythymidine seela.netresearchgate.netthieme-connect.com

The reactions generally show good substrate activity for various this compound and 8-aza-7-deazapurine bases, leading to the formation of the desired N9-2′-deoxy-β-D-ribofuranosyl nucleosides in satisfactory yields. seela.netresearchgate.net For instance, the transglycosylation of 8-azaadenine and 8-aza-7-deazaadenine with 2′-deoxycytidine as the sugar donor proceeded smoothly, yielding the corresponding nucleosides. seela.net A two-enzyme approach using E. coli uridine (B1682114) phosphorylase (UP) and PNP has also been utilized for the transglycosylation of fleximer bases, where UP generates the necessary ribose-1-phosphate (B8699412) or 2′-deoxyribose-1-phosphate from uridine or 2'-deoxyuridine, respectively. mdpi.com

One-Pot Enzymatic Synthesis Protocols

One-pot synthesis protocols provide an efficient alternative to transglycosylation, allowing for the creation of nucleosides directly from a simple sugar and a nucleobase in a single reaction vessel. These cascade reactions utilize a combination of enzymes to first activate the sugar and then couple it to the base.

The one-pot synthesis of this compound and 8-aza-7-deazapurine 2′-deoxyribonucleosides has been successfully achieved starting from 2-deoxy-D-ribose. seela.netresearchgate.netthieme-connect.com This process employs a trio of recombinant E. coli enzymes:

Ribokinase (RK): To phosphorylate the sugar. seela.netresearchgate.netthieme-connect.com

Phosphopentomutase (PPM): To convert the resulting sugar phosphate (B84403) into the 1-phosphate isomer. seela.netresearchgate.netthieme-connect.com

Purine Nucleoside Phosphorylase (PNP): To catalyze the final condensation of the activated sugar with the this compound base. seela.netresearchgate.netthieme-connect.com

While the formation of 8-aza-2′-deoxyadenosine and 8-aza-2′-deoxyguanosine via this method proceeded relatively slowly, 8-aza-7-deazapurine bases demonstrated good substrate activity, yielding the respective nucleosides in over 50% yield after 20 hours. seela.net

Purine Nucleoside Phosphorylase (PNP) Catalyzed Ribosylation and Phosphorolysis

Purine nucleoside phosphorylase (PNP) is a pivotal enzyme in the synthesis of this compound nucleosides, catalyzing the reversible phosphorolysis of nucleosides to form a purine base and ribose-1-phosphate. acs.org The reverse reaction, synthesis, is widely exploited for the preparation of various nucleoside analogs, including those of this compound. mdpi.comnih.govrsc.org The process typically involves reacting an this compound base with α-D-ribose-1-phosphate in the presence of a PNP enzyme. preprints.orgnih.gov The reverse phosphorolytic cleavage of the synthesized this compound ribosides is also a key reaction, particularly for analytical applications where cleavage can lead to a detectable change in fluorescence. vulcanchem.com

Substrate Specificity of PNP Towards 8-Azapurines

Different forms of PNP exhibit varied substrate specificity towards this compound analogs. Generally, 8-azapurines are considered modest or relatively poor substrates for bacterial PNP from E. coli compared to natural purines. mdpi.comresearchgate.net For example, 2,6-diamino-8-azapurine is a modest substrate for both calf and E. coli PNPs. mdpi.com The reaction rate for calf PNP with this substrate is about 5% of that for 8-azaguanine ribosylation. mdpi.com Similarly, wild-type E. coli PNP accepts 8-azaadenine, but the ribosylation is approximately 50 times slower than for adenine (B156593). preprints.org

Mammalian PNPs, such as calf spleen PNP, can be quite effective. preprints.orgresearchgate.net Calf spleen PNP readily catalyzes the synthesis of 8-azaguanosine from 8-azaguanine. preprints.org 8-azaguanine has been identified as a good ribosyl acceptor in reactions catalyzed by E. coli PNP. seela.net In contrast, 8-azahypoxanthine (B1664207) is a poor substrate for PNP in the synthetic pathway because it primarily exists as an anion in neutral aqueous solutions. preprints.orgresearchgate.net

| This compound Substrate | PNP Enzyme Source | Substrate Activity/Notes | Reference |

|---|---|---|---|

| 2,6-Diamino-8-azapurine | Calf Spleen (recombinant) | Modest substrate; reaction rate ~5% of 8-azaguanine ribosylation. | mdpi.com |

| 2,6-Diamino-8-azapurine | E. coli (recombinant) | Modest substrate. | mdpi.com |

| 8-Azaguanine | Calf Spleen | Good substrate; reaction is readily and almost irreversibly synthesized. | preprints.org |

| 8-Azaguanine | E. coli | Good ribosyl acceptor. | seela.net |

| 8-Azaadenine | E. coli (wild type) | Accepted as a substrate, but reaction is ~50-fold slower than for adenine. | preprints.org |

| 8-Azahypoxanthine | PNP (general) | Poor substrate in synthetic pathway due to anionic form at neutral pH. | preprints.orgresearchgate.net |

Regioselective Ribosylation Sites (N7, N8, N9) and Enzymatic Control

A fascinating aspect of PNP-catalyzed synthesis with this compound substrates is the variable regioselectivity of glycosylation, which can be controlled by the choice of enzyme. mdpi.comnih.gov While glycosylation of natural purines is strictly regioselective for the N9 position, 8-azapurines can be ribosylated at the N7, N8, and N9 positions. mdpi.comnih.gov

Calf Spleen PNP: When recombinant calf PNP is used to catalyze the ribosylation of 2,6-diamino-8-azapurine, the substitution occurs predominantly at the N7 and N8 positions. mdpi.comnih.gov The ratio of N8 to N7 products can be influenced by reaction conditions. mdpi.comnih.govresearchgate.net In contrast, when 8-azaguanine is the substrate, calf PNP directs ribosylation exclusively to the N9 position. mdpi.comnih.gov

E. coli PNP: Application of E. coli PNP to 2,6-diamino-8-azapurine results in a mixture of N8- and N9-substituted ribosides. mdpi.comnih.gov With 8-azaguanine, E. coli PNP produces the N9-riboside as the predominant product, along with minor, highly fluorescent products ribosylated at the N7 and N8 positions. mdpi.comnih.govresearchgate.net

Point mutations in the enzyme's active site can further modulate this regioselectivity. For example, the N243D mutant of calf PNP, when reacting with 2,6-diamino-8-azapurine, shifts the ribosylation to the N9 and N7 positions. mdpi.comnih.gov The same mutant can produce the N7-riboside of 8-azaguanine. mdpi.comnih.gov Similarly, the D204N mutant of E. coli PNP can be used to obtain non-canonical ribosides of 8-azaadenine. mdpi.comnih.gov

| PNP Enzyme | This compound Substrate | Major Ribosylation Site(s) | Reference |

|---|---|---|---|

| Calf Spleen PNP (wild type) | 2,6-Diamino-8-azapurine | N7, N8 | mdpi.comnih.govnih.gov |

| Calf Spleen PNP (wild type) | 8-Azaguanine | N9 | mdpi.comnih.gov |

| E. coli PNP (wild type) | 2,6-Diamino-8-azapurine | N8, N9 | mdpi.comnih.gov |

| E. coli PNP (wild type) | 8-Azaguanine | N9 (major); N7, N8 (minor) | mdpi.comnih.gov |

| Calf Spleen PNP (N243D mutant) | 2,6-Diamino-8-azapurine | N9, N7 | mdpi.comnih.gov |

| Calf Spleen PNP (N243D mutant) | 8-Azaguanine | N7 | mdpi.comnih.gov |

| E. coli PNP (D204N mutant) | 8-Azaadenine | N8 (non-typical product) | nih.gov |

Application of Recombinant Bacterial and Mammalian PNP Enzymes

Recombinant PNP enzymes from both bacterial (E. coli) and mammalian (calf) sources are the catalysts of choice for these synthetic applications due to their availability and specific activities. mdpi.comnih.govmdpi.comnih.gov

Recombinant E. coli PNP is frequently used in both transglycosylation and one-pot cascade reactions for producing 2′-deoxyribonucleosides of 8-azapurines. seela.netresearchgate.netthieme-connect.com Its utility lies in its ability to accept a range of modified purines and sugar donors. seela.net While it often favors the canonical N9-ribosylation, it can also produce other isomers, such as the N8-riboside of 2,6-diamino-8-azapurine. mdpi.comnih.gov

Recombinant Calf PNP demonstrates distinct regioselectivity, notably producing N7 and N8-ribosides of 2,6-diamino-8-azapurine. mdpi.comnih.gov This makes it a valuable tool for synthesizing specific non-canonical isomers that may not be accessible with the bacterial enzyme. mdpi.com The different specificities of the mammalian and bacterial enzymes allow for the selective synthesis of a desired riboside isomer simply by choosing the appropriate enzyme. mdpi.com

Enzymatic Synthesis of Nucleoside and Nucleotide Analogs

The enzymatic approach extends beyond simple ribosides to the synthesis of more complex nucleoside and nucleotide analogs.

The synthesis of 2′-deoxy-β-D-ribonucleosides of 8-azapurines has been thoroughly studied using enzymatic methods like transglycosylation and one-pot synthesis catalyzed by recombinant E. coli PNP and other enzymes. seela.netresearchgate.netthieme-connect.comresearchgate.net These methods have proven effective for a number of this compound and 8-aza-7-deazapurine bases. seela.net

Furthermore, the synthesis of acyclic nucleotide analogs of 8-azapurines has been accomplished. nih.gov The reaction of phosphoroorganic synthons with bases like 8-azaadenine, 8-aza-2,6-diaminopurine, and 8-azaguanine yields regioisomeric N7-, N8-, and N9-substituted (2-(phosphonomethoxy)alkyl) derivatives. nih.gov Subsequent deprotection affords various acyclic analogs, including PME (phosphonomethoxyethyl), (S)-HPMP ((S)-3-hydroxy-2-(phosphonomethoxy)propyl), and (S)-PMP ((S)-2-(phosphonomethoxy)propyl) derivatives. nih.gov

Molecular Interactions and Biochemical Mechanisms of 8 Azapurine Analogs

Molecular Interactions with Enzymes

8-Azapurine (B62227) analogs, as isosteres of natural purines, are recognized by various enzymes involved in purine (B94841) metabolism, often acting as either substrates or inhibitors. Their unique electronic properties, stemming from the replacement of the C8 carbon with a nitrogen atom, lead to altered interactions within enzyme active sites compared to their canonical counterparts.

8-Azapurines and their nucleosides interact with a range of enzymes critical to purine salvage and modification pathways. Their behavior is highly dependent on both the specific analog and the enzyme .

A primary enzyme family that interacts with these analogs is the Purine Nucleoside Phosphorylases (PNPs) . While this compound nucleosides like 8-azaGuo, 8-azaIno, and 8-azaAdo are generally resistant to phosphorolysis, the corresponding bases can act as substrates for the reverse synthetic reaction. rsc.org Mammalian PNPs, including those from calf spleen and humans, are particularly effective at catalyzing the synthesis of 8-azanucleosides, whereas bacterial PNPs (e.g., from E. coli) are less efficient. rsc.orgresearchgate.net For instance, the rate of DaaPur (2,6-diamino-8-azapurine) ribosylation by calf PNP is about 0.4% of that for guanine (B1146940), while for E. coli PNP, it's approximately 2% of the guanine ribosylation rate. mdpi.com Conversely, some this compound nucleosides are effective inhibitors of PNP. 8-azaIno is the most potent inhibitor of E. coli PNP-catalyzed phosphorolysis of inosine (B1671953) and guanosine (B1672433), with a Ki of about 20 µM, and it is also the only one among its related analogs to inhibit the calf spleen enzyme, with a Ki of approximately 40 µM. researchgate.net

Adenosine (B11128) Deaminases (ADAs) , which catalyze the deamination of adenosine, also interact with this compound analogs. The introduction of a nitrogen at the 8-position can significantly influence inhibitory activity. For example, 8-azanebularine (B10856982) is a 100-fold more potent inhibitor of ADA than its parent compound, nebularine (B15395). umich.edunih.gov However, this "aza effect" is not universal; adding a nitrogen to the imidazole (B134444) ring of the potent inhibitor coformycin (B1669288) does not enhance its inhibitory constant (Ki). umich.edunih.gov In the context of RNA-editing enzymes, adenosine deaminases that act on RNA (ADARs) recognize 8-aza-substituted adenosines. This substitution in RNA substrates can accelerate the rate of deamination by ADAR2 by a factor of 2.8 to 17. acs.org 8-azanebularine as a free nucleoside also inhibits the ADAR2 reaction. acs.org

Other purine metabolism enzymes also recognize this compound analogs. For instance, 8-azaHx (8-azahypoxanthine) and 8-azaGua (8-azaguanine) are effective substrates for the Plasmodium falciparum hypoxanthine (B114508)/guanine/xanthine (B1682287) phosphoribosyltransferase (HGXPRTase), an essential enzyme in the parasite's purine salvage pathway. researchgate.net These analogs show potent discrimination between the parasite and human enzymes, with the kcat/Km for 8-azaHx being nearly 350-fold higher for the parasite enzyme. researchgate.net

| Enzyme | This compound Analog | Observed Activity | Source |

| Purine Nucleoside Phosphorylase (PNP) | This compound bases (e.g., 8-azaGua, DaaPur) | Substrates (synthetic pathway) | rsc.orgmdpi.com |

| Purine Nucleoside Phosphorylase (PNP) | 8-azainosine | Uncompetitive inhibitor | researchgate.net |

| Adenosine Deaminase (ADA) | 8-azanebularine | Potent inhibitor | umich.edunih.gov |

| Adenosine Deaminase (ADAR2) | 8-aza-adenosine (in RNA) | Substrate (accelerated deamination) | acs.org |

| Adenosine Deaminase (ADAR2) | 8-azanebularine (free nucleoside) | Inhibitor | acs.org |

| HGXPRTase (P. falciparum) | 8-azahypoxanthine (B1664207), 8-azaguanine (B1665908) | Substrates (discriminatory vs. human enzyme) | researchgate.net |

The precise interactions between this compound analogs and enzyme active sites have been elucidated through crystallographic studies and molecular modeling. These analyses reveal the structural basis for their substrate or inhibitory activities.

For Purine Nucleoside Phosphorylase (PNP) , modeling studies show that the regioselectivity of enzymatic glycosylation is governed by the binding mode of the this compound base in the catalytic center. researchgate.net In E. coli PNP, the formation of N9-glycosides is assumed to occur via a binding mode analogous to that of natural purines. researchgate.net However, for 8-aza-7-deazapurines, it is suggested that the Ser90 residue of E. coli PNP interacts with the N8 atom of the purine analog, facilitating the reaction. researchgate.netnih.gov Molecular dynamics simulations of 2,6-diamino-8-azapurine (B97548) (DaaPu) with PNP indicate a preferential binding at the N8 position within the active site, which helps explain why some enzymes yield predominantly N8-ribosylated products. vulcanchem.com Crystallographic data of human PNP with 8-azaguanine bound shows its position within the active site, providing a basis for understanding its interaction compared to the natural substrate, guanine. researchgate.net

In the case of Adenosine Deaminase (ADA) , the potent inhibition by 8-azanebularine is thought to be facilitated by the electron-withdrawing 8-nitrogen, which may enhance the formation of a hydrated tetrahedral intermediate at the C6 position, mimicking the reaction's transition state. umich.eduresearchgate.net

Crystallographic evidence for 8-azaadenosine (B80672) itself reveals a high-anti conformation around a shortened glycosidic linkage, a structural feature that influences how it is recognized by enzymes. acs.org

Modeling studies have also been used to predict the binding of this compound derivatives to other enzymes, such as Leishmania CRK3 cyclin-dependent kinase. These models show a specific binding mode in the ATP site, highlighting hydrogen bonding patterns that explain the selective inhibition of the parasite kinase over human CDK2. researchgate.net

This compound analogs have been shown to modulate the activity of several specific enzymes beyond the central purine salvage pathway.

Phosphodiesterase 5 (PDE5) is notably inhibited by Zaprinast, which is a C(2)-substituted derivative of 8-azahypoxanthine. rsc.org This finding has been significant in the field of PDE5 inhibitor development.

AMP Nucleosidase is competitively inhibited by an 8-spin-labeled analog of AMP, 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate (8-slAMP). This analog has a Ki of 19 µM, compared to the Km of 100 µM for the natural substrate AMP. nih.gov The analog acts as a competitive inhibitor but is not a substrate for the enzyme. nih.gov

The activity of Guanine Deaminase (GDA) can be monitored using fluorescent purine analogs. While some studies have utilized emissive guanine analogs like thiophenoguanine, the principle extends to the potential use of fluorescent 8-azapurines for assaying enzyme activity. acs.org The structural similarity of 8-azaguanine to guanine suggests potential interactions, though specific inhibitory data is less prevalent in the reviewed literature.

Targeted research has focused on 8-azapurines as inhibitors of key enzymes like xanthine oxidase and adenosine deaminase, which are important therapeutic targets.

Xanthine Oxidase (XO) , an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, is a target for anti-gout therapies. Allopurinol, an inhibitor of XO, is itself an isomer of an this compound (a pyrazolo[3,4-d]pyrimidine). nih.gov Research has shown that 8-azaguanine is a potent inhibitor of xanthine oxidase, whereas the related 8-azaxanthine (B11884) is a weak inhibitor. semanticscholar.org This has led to the observation of a positive correlation between antitumor activity and XO inhibition for certain analogs. semanticscholar.org Other pyrazolo(3,4-d)pyrimidines, which are 8-aza-7-deazapurine analogs, also serve as inhibitors and, in some cases, substrates of xanthine oxidase. semanticscholar.org

Adenosine Deaminase (ADA) inhibition has been extensively studied with this compound analogs. As mentioned, 8-azanebularine inhibits ADA much more potently than nebularine. umich.edunih.gov A study of erythro- and threo-2-hydroxynonyl substituted 2-phenyl-8-azaadenines found very high inhibitory activity towards ADA, with Ki values in the nanomolar range (e.g., 1.67 nM for the erythro-2-phenyl-8-aza-9-(2-hydroxy-3-nonyl)adenine). doi.org Furthermore, 8-azanebularine-modified RNA duplexes have been shown to selectively inhibit the RNA-editing enzyme ADAR1 over the closely related ADAR2. researchgate.net

| Enzyme | Inhibitor | Inhibition Constant (K | Note | Source |

| Xanthine Oxidase | 8-Azaguanine | Potent inhibitor | Not a substrate | semanticscholar.org |

| Xanthine Oxidase | 8-Azaxanthine | Weak inhibitor | semanticscholar.org | |

| Adenosine Deaminase | 8-Azanebularine | K | umich.edunih.gov | |

| Adenosine Deaminase | erythro-2-Phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenine | K | High affinity inhibitor | doi.org |

| ADAR2 | 8-Azanebularine (free nucleoside) | IC | acs.org | |

| AMP Nucleosidase | 8-slAMP | K | Competitive inhibitor | nih.gov |

| Phosphodiesterase 5 | Zaprinast | Selective inhibitor | rsc.org |

The use of this compound analogs has been instrumental in probing the mechanisms of enzyme-catalyzed reactions. Their distinct physicochemical properties, such as fluorescence and altered pKa values, make them valuable tools.

In studies of Purine Nucleoside Phosphorylase (PNP) , the enzymatic ribosylation of fluorescent 8-azapurines like 2,6-diamino-8-azapurine (DaaPur) and 8-azaguanine has revealed that the site of ribosylation (N7, N8, or N9) can be modulated by the source of the enzyme (e.g., calf vs. E. coli) and by point mutations in the active site. mdpi.comresearchgate.netresearchgate.net For example, wild-type calf PNP ribosylates DaaPur at the N7 and N8 positions, whereas an N243D mutant of the same enzyme directs ribosylation to the N9 and N7 positions. researchgate.netnih.gov This highlights the role of specific active site residues in orienting the substrate for catalysis.

For Adenosine Deaminase (ADA) , the accelerated reaction with 8-aza-substituted substrates in ADARs and the potent inhibition of ADA by 8-azanebularine support a mechanism involving a tetrahedral intermediate. umich.eduacs.org The electron-withdrawing nature of the 8-nitrogen is believed to stabilize the negative charge that develops on the purine ring during the transition state of the hydrolytic deamination reaction. umich.eduacs.orgresearchgate.net

The fluorescence of 8-azapurines is particularly useful for mechanistic studies. For example, 8-azaguanosine exhibits intense fluorescence in its deprotonated form, a property that has been used to probe the micro-acidity and transition-state structure in ribozyme-catalyzed reactions. researchgate.netmdpi.compreprints.org

Specific Enzyme Inhibition Research (e.g., Xanthine Oxidase, Adenosine Deaminase)

Interactions with Nucleic Acids and Transcriptional Processes

Beyond direct enzyme interactions, this compound analogs can interfere with the central dogma by interacting with nucleic acids and affecting transcriptional processes. Quantum mechanical perturbation methods have been used to model these interactions. ias.ac.inias.ac.in

Studies evaluating the in-plane (hydrogen bonding) and stacking energies of this compound bases with nucleic acid bases (A, U, G, C, T) have shown that these analogs prefer to bind near guanine or cytosine in a nucleic acid chain. ias.ac.in The calculated interaction energies suggest that the biological activity of 8-azapurines follows the order: 8-azaguanine > 8-aza-2,6-diaminopurine > 8-azaadenine (B1664206). ias.ac.inias.ac.in

8-azaguanine can be incorporated into the RNA of tumors and viruses, substituting for guanine. ias.ac.in The model suggests that 8-azaguanosine can effectively substitute for guanosine during transcription. ias.ac.in This incorporation is possible because 8-azaguanine can adopt the necessary anti conformation. ias.ac.in In contrast, the incorporation of 8-azaadenine is considered less likely. ias.ac.in The incorporation of these fraudulent bases into an RNA template can inhibit further nucleic acid or protein synthesis. ias.ac.inias.ac.in

Theoretical and Experimental Studies of this compound Incorporation into DNA and RNA

The incorporation of this compound analogs into nucleic acids has been a subject of both theoretical modeling and experimental investigation. Theoretical studies, employing quantum mechanical perturbation methods, have been utilized to calculate the interaction energies, including in-plane hydrogen bonding and stacking energies, between this compound bases and the canonical bases of nucleic acids. ias.ac.inias.ac.inresearchgate.net These calculations help predict the likelihood and consequences of such incorporation events during processes like transcription. ias.ac.inias.ac.in

Experimental findings have confirmed that these analogs can be integrated into nucleic acid chains. Early studies demonstrated that 8-azaguanine is incorporated into the nucleic acids of tumor-bearing mice. nih.gov It has been observed that the substitution of guanine with 8-azaguanine is considerable in RNA, whereas significantly less incorporation occurs in DNA. ias.ac.innih.gov This differential incorporation suggests a higher fidelity of DNA polymerases or repair mechanisms compared to RNA polymerases.

More recent research has solidified these findings, showing that 8-azaguanosine-5'-triphosphate (8azaGTP) acts as an efficient substrate for T7 RNA polymerase. acs.orgnih.gov In this process, 8azaGTP is specifically incorporated into the nascent RNA strand opposite to a cytosine residue in the DNA template, indicating that the polymerase recognizes it as an analog of guanosine triphosphate (GTP). acs.orgnih.gov Further evidence comes from studies on the hepatitis delta virus (HDV) ribozyme, where the substitution of guanosine with 8-azaguanosine during in vitro transcription was shown to inhibit the ribozyme's self-cleavage activity, confirming its incorporation into the RNA molecule. nih.gov

Impact on Transcription Specificity and Mis-coding Events

The structural similarity of 8-azapurines to natural purines allows them to enter the cellular machinery for nucleic acid synthesis, but the nitrogen atom at position 8 alters their electronic properties, which can affect the specificity of transcription. During transcription, RNA polymerase selects incoming nucleotides based on their ability to form a correct Watson-Crick base pair with the template DNA strand. researchgate.net

For 8-azaguanine, its nucleoside triphosphate (8azaGTP) is recognized by T7 RNA polymerase as a guanine analog and is incorporated specifically opposite cytosine residues in the template. acs.orgnih.gov This indicates that, at least for this polymerase, 8-azaguanine maintains the correct hydrogen-bonding pattern with cytosine and does not immediately lead to a mis-coding event at the site of incorporation. Its recognition as guanine is further supported by the fact that RNA containing 8-azaguanine is cleaved by ribonuclease T1, an enzyme that specifically targets guanine residues. acs.orgnih.gov

Molecular Basis of Antimetabolite Action on Nucleic Acid Synthesis

The antimetabolite activity of 8-azapurines stems from their ability to interfere with the synthesis and function of nucleic acids. After intracellular conversion to their corresponding nucleotide forms, these analogs can inhibit key enzymatic pathways or be incorporated into DNA and RNA, leading to dysfunctional macromolecules. ias.ac.inrsc.org

One primary mechanism is the inhibition of enzymes involved in nucleotide metabolism. For instance, metabolites of 8-azaguanine have been reported to inhibit ribonucleotide reductase, a critical enzyme for the production of deoxyribonucleotides needed for DNA synthesis. researchgate.net Similarly, 8-azaXMP, the monophosphate form of 8-azaxanthine, is a known inhibitor of orotate (B1227488) phosphoribosyltransferase (OMP) decarboxylase, a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. researchgate.net

Another mechanism is the termination of nucleic acid chain elongation or the disruption of its function after incorporation. Theoretical models suggest that the binding of this compound analogs within the nucleic acid template can inhibit the further growth of the chain, a mechanism that helps explain the antileukemic properties of 8-azaadenosine. ias.ac.in Experimental studies have shown that 8-azaATP can act as a suicidal substrate for yeast poly(A) polymerase, preventing the proper polyadenylation of messenger RNA. researchgate.net The incorporation of 8-azaguanine into RNA has been shown to inhibit the catalytic activity of the hepatitis delta virus ribozyme, demonstrating how its presence can compromise the function of structured RNAs. nih.gov Despite their incorporation and inhibitory effects, 8-azapurines are generally not considered mutagenic, which is a prerequisite for the use of 8-azaguanine in standard mutagenicity tests like the HGPRT assay. researchgate.net

Probing Applications in Structured RNAs and Ribozymes

The intrinsic fluorescence of certain this compound analogs makes them powerful tools for probing the structure and function of nucleic acids. rsc.orgmdpi.com Unlike canonical purines, which are essentially non-fluorescent, many 8-azapurines exhibit significant, pH-dependent fluorescence, allowing them to serve as isosteric (shape-mimicking) and spectroscopic probes within RNA molecules. rsc.orgresearchgate.net

8-Azaguanosine (8azaG) has been particularly valuable in this regard. acs.orgnih.gov Its triphosphate form, 8azaGTP, can be enzymatically incorporated into RNA, replacing guanosine without significantly perturbing the RNA's structure or stability. acs.orgnih.gov The fluorescence of 8azaG is high when its N1 position is deprotonated at alkaline pH but is substantially quenched when protonated at neutral pH or when incorporated into a base-paired RNA duplex. acs.orgnih.gov This pH-dependent fluorescence allows researchers to probe the local microenvironment and ionization state of specific guanine residues within structured RNAs and ribozymes. acs.orgnih.gov This application is crucial for investigating the catalytic mechanisms of RNA enzymes, where the ionization of active site nucleobases is often implicated. acs.orgnih.gov

Another analog, 8-azanebularine, has been employed as a transition-state mimic in studies of RNA-editing enzymes. researchgate.net Specifically, its covalent hydrate (B1144303) resembles the proposed tetrahedral intermediate in the deamination of adenosine to inosine catalyzed by ADAR enzymes. researchgate.net Incorporating 8-azanebularine into an RNA substrate allows for the trapping of the enzyme-RNA complex, facilitating structural and mechanistic studies of the editing process. researchgate.net These fluorescent and mechanistic probes provide insights into RNA catalysis and protein-RNA recognition that are difficult to obtain through other methods. mdpi.commdpi.com

Duplex Stability and Mismatch Discrimination in DNA

The substitution of a carbon atom with nitrogen at the 8-position of the purine ring influences base pairing and stacking interactions, thereby affecting the stability of the DNA duplex. The impact of this compound incorporation on duplex stability and mismatch discrimination has been quantified using techniques like UV-dependent thermal melting (Tm) and fluorescence quenching. acs.orgnih.gov

Studies on DNA duplexes containing 8-aza-2'-deoxyguanosine (Gd) have shown that it acts as a good mimic of natural deoxyguanosine, forming a strong base pair with deoxycytidine (dC) and exhibiting excellent mismatch discrimination. researchgate.net The α-anomers of 8-aza-2'-deoxyguanosine (αGd) have been found to be even more effective at discriminating against mismatched bases than their natural β-anomer counterparts. acs.orgnih.gov Interestingly, duplexes containing single "purine-purine" pairs like αGd-αGd were found to be significantly more stable than those with the natural β-d configuration. acs.orgnih.gov

The stability of duplexes containing this compound analogs can be highly dependent on the specific analog and the identity of the opposing base. For example, when 8-aza-2'-deoxyisoguanosine was incorporated into a duplex, the stability was found to decrease in the order of the opposing base being m5iCd > dG > dT ≥ dC > dA. seela.net In contrast, N8-glycosylated 8-azapurines generally lead to a decrease in the stability of DNA duplexes. acs.org The fluorescence of 8-azaguanine analogs is often quenched upon forming a stable base pair within a duplex, and this property can be exploited to sense base pairing versus mismatches, as the fluorescence is significantly higher when the analog is part of a mismatched pair. researchgate.net

Below is a data table summarizing the thermodynamic stability of DNA duplexes containing 8-aza-2'-deoxyisoguanosine (4) paired against canonical bases and 5-methyl-2'-deoxyisocytidine (m5iCd).

| Duplex Pair (X·Y) | Tm (°C) at pH 7.2 | Tm (°C) at pH 8.4 | Tm (°C) at pH 9.4 |

|---|---|---|---|

| 4 · m5iCd | 59.8 | 57.3 | 52.7 |

| 4 · dG | 53.1 | 50.4 | 46.9 |

| 4 · dT | 49.4 | 47.5 | 44.5 |

| 4 · dC | 49.3 | 46.9 | 42.5 |

| 4 · dA | 47.2 | 45.0 | 42.1 |

Data sourced from reference seela.net. Tm values were measured in buffer containing 1 M NaCl, 0.1 M MgCl2, and 60 mM Na-cacodylate (pH 7.2) or in buffer containing 1 M NaCl and 60 mM Na-cacodylate (pH 8.4 and 9.4).

Hydrogen Bonding and Stacking Interactions with Nucleic Acid Bases and Base Pairs

The molecular interactions of 8-azapurines within a nucleic acid structure are governed by a combination of hydrogen bonding and base stacking. Theoretical studies using quantum mechanical methods have been performed to quantify these interactions. ias.ac.inias.ac.in These calculations evaluate the in-plane (hydrogen bonding) and stacking energies of this compound bases with the canonical bases (A, T, C, G, U) and with existing base pairs. ias.ac.inresearchgate.net

The results of these energy calculations indicate that 8-azapurines have a preference for binding near guanine or cytosine residues within a nucleic acid chain. ias.ac.in The stability of stacked complexes is predicted to be in the order of 8-azaguanine > 8-aza-2,6-diaminopurine > 8-azaadenine. ias.ac.in For hydrogen bonding, 8-azaadenine can form Watson-Crick pairs with uracil (B121893) or thymine (B56734) with interaction energies comparable to the natural A-U/T pair. ias.ac.in In contrast, the interaction of 8-azaguanine with uracil or thymine, while having considerable energy, tends to distort the nucleic acid chain. ias.ac.in

Experimental evidence supports the notion that 8-azapurines can functionally substitute for natural purines without causing major structural disruptions. The replacement of guanine with 8-azaguanine in RNA duplexes does not significantly alter their thermal melting temperature (Tm). acs.orgnih.gov This suggests that 8-azaguanine effectively maintains the crucial hydrogen bonding and stacking interactions that stabilize the duplex structure. acs.orgnih.gov Furthermore, conformational studies show that this compound nucleosides, like natural purines, can adopt a wide range of anti conformations around the glycosylic bond, allowing them to fit within the standard geometry of a DNA or RNA helix. rsc.org

The calculated interaction energies for 8-azapurines with nucleic acid bases are presented in the table below.

| Interacting Pair | Hydrogen Bonding Energy (kcal/mol) | Stacking Energy (kcal/mol) |

|---|---|---|

| 8-azaguanine : Cytosine | -22.42* | -9.15 |

| 8-azaguanine : Guanine | - | -9.42 |

| 8-azaadenine : Thymine/Uracil | -8.49 / -8.52 | -7.39 / -7.42 |

| 8-aza-2,6-diaminopurine : Thymine/Uracil | -10.15 / -10.18 | -8.51 / -8.53 |

*Data sourced from reference ias.ac.in. This value represents the interaction of 8-azaguanine with a G-C base pair. The table shows dimer energies for H-bonding and stacking with individual bases.

Receptor Binding and Ligand Activity

Beyond their role as nucleic acid components, this compound derivatives have been extensively explored as ligands for various cellular receptors, demonstrating a range of biological activities. rsc.org Their structural analogy to natural purine ligands, such as adenosine, makes them promising candidates for modulating receptor function. mdpi.com

A significant area of research has focused on their interaction with adenosine receptors (A₁, A₂ₐ, and A₃). researchgate.netnih.gov Synthetic chemistry efforts have produced libraries of this compound derivatives, such as N-(9-benzyl-2-phenyl-8-azapurin-6-yl)-amides, which exhibit high affinity and selectivity for the A₁ adenosine receptor subtype. researchgate.net The introduction of specific substituents, like a fluorine atom on the 9-benzyl group, has been shown to enhance this affinity. nih.gov Quantitative structure-activity relationship (QSAR) models and molecular docking studies have been developed to rationalize the observed binding affinities and guide the design of new, more potent, and selective A₁ receptor ligands. researchgate.netnih.gov These compounds can act as either agonists or antagonists, making them valuable as pharmacological tools and potential therapeutic agents for conditions involving adenosine signaling. mdpi.com

The application of 8-azapurines extends to other receptor targets as well. Novel N⁶ derivatives of this compound have been designed and synthesized as antiplatelet agents. researchgate.net These compounds were shown to inhibit platelet aggregation by targeting the P2Y₁₂ receptor, a key receptor for ADP on the platelet surface. In silico molecular docking studies have supported these findings, revealing a strong binding affinity of the active compounds for the P2Y₁₂ receptor. researchgate.net The fluorescent properties of some this compound derivatives are also being leveraged to develop probes for studying receptor-binding mechanisms and enzyme-ligand interactions. mdpi.com

Adenosine Receptor Antagonism and Agonism Research

Derivatives of the this compound scaffold, which is chemically known as 1,2,3-triazolo[4,5-d]pyrimidine, have been the subject of extensive research as modulators of adenosine receptors. acs.org These receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors that are crucial in numerous physiological processes, making them attractive targets for therapeutic agents. soton.ac.uk Research has largely concentrated on developing antagonists, particularly for the A₁ and A₂ₐ receptor subtypes, by modifying substituents at various positions on the this compound nucleus. acs.org

A₁ Receptor Antagonism:

A significant body of research has focused on developing potent and selective A₁ adenosine receptor antagonists. Structure-activity relationship (SAR) studies have revealed that lipophilic substitutions are key to high affinity.

One major class of antagonists is the 3,7-disubstituted-1,2,3-triazolo[4,5-d]pyrimidines. nih.gov For these compounds, a lipophilic substituent at the 3-position and an amino group at the 7-position are critical. Radioligand binding assays on bovine brain adenosine receptors demonstrated that many of these derivatives possess high affinity and selectivity for the A₁ receptor subtype over the A₂ₐ subtype. nih.govacs.org The nature of the substituent at the 3-position significantly influences affinity, with a 2-chlorobenzyl group being the most effective, followed by benzyl (B1604629) and then phenethyl groups. nih.govcapes.gov.br At the 7-position, the most active derivatives were those bearing cycloalkylamino (like cyclopentyl- and cyclohexylamino) or specific aralkylamino groups (like α-methylbenzyl- and 1-methyl-2-phenylethylamino). nih.govacs.org

Another promising group is the 8-azaadenine series. Studies on 2-phenyl-9-benzyl-8-azapurines with an amido group at the C6 position showed high affinity for the A₁ receptor and good selectivity against A₂ₐ and A₃ receptors. nih.govresearchgate.net Further refinement of this scaffold led to N-[9-(ortho-fluorobenzyl)-2-phenyl-8-azapurin-6-yl]-amides. nih.gov The introduction of a fluorine atom at the ortho position of the 9-benzyl group was found to generally increase the affinity for the A₁ subtype without significantly impacting A₂ₐ and A₃ affinity. nih.gov

Research into 2-phenyl-8-azaadenines bearing a 2-hydroxynonyl substituent at the N9 position also yielded potent A₁ ligands. doi.org For example, the erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenine analog demonstrated a very high affinity for the A₁ receptor, with a Kᵢ value of 2.8 nM. doi.org These studies also highlighted stereoselectivity, where the erythro diastereoisomers proved to be more active than the threo isomers. doi.org Similarly, N⁶- and N⁹-hydroxyalkyl substituted 8-azaadenines have been developed as effective A₁ ligands, with 2-phenyl-9-(2-hydroxy-3-propyl)-N⁶-cyclopentyl-8-azaadenine and its N⁶-cyclohexyl analog showing high A₁ affinity with Kᵢ values of 2.2 nM and 2.8 nM, respectively. nih.gov

| This compound Derivative Class | Substituent at Position 3 | Substituent at Position 7 | A₁ Receptor Affinity (Kᵢ, nM) | Selectivity (A₂ₐ Kᵢ / A₁ Kᵢ) |

|---|---|---|---|---|

| 3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidine | 2-Chlorobenzyl | (R)-1-Methyl-2-phenylethylamino | 39 | >250 |

| 3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidine | 2-Chlorobenzyl | (R,S)-1-Methyl-2-phenylethylamino | 73 | 46 |

| N⁶,N⁹-disubstituted-8-azaadenine | N/A (Phenyl at C2, 2-hydroxy-3-propyl at N9) | N/A (Cyclopentyl at N6) | 2.2 | High |

| N⁶,N⁹-disubstituted-8-azaadenine | N/A (Phenyl at C2, 2-hydroxy-3-propyl at N9) | N/A (Cyclohexyl at N6) | 2.8 | High |

A₂ₐ Receptor Antagonism:

While many this compound derivatives show selectivity for the A₁ receptor, other series have been specifically optimized as A₂ₐ antagonists. The A₂ₐ receptor is a key target in neurodegenerative disorders. acs.org A notable success in this area is the development of functionalized 7-aryltriazolo[4,5-d]pyrimidine derivatives. Optimization of this series for potency, selectivity, and pharmacokinetic properties led to the discovery of Vipadenant (V2006/BIIB014). cenmed.com This compound is a potent and selective A₂ₐ antagonist (Kᵢ = 1.3 nM for A₂ₐ vs. 68 nM for A₁) that has advanced to clinical trials. cenmed.com

Agonism Research:

The structural features that differentiate adenosine receptor antagonists from agonists are well-established. Generally, compounds that retain a ribose moiety similar to the endogenous ligand, adenosine, act as agonists, whereas replacing this group with a lipophilic substituent typically results in antagonists. acs.org Consequently, research on this compound analogs has predominantly yielded antagonists. The development of potent and selective this compound-based agonists is less common in the literature compared to the extensive work on antagonists.

Advanced Spectroscopic Analysis and Fluorescent Probe Applications

Fluorescence Spectroscopy of 8-Azapurine (B62227) and its Derivatives

The fluorescence properties of 8-azapurines are a focal point of research due to their potential as probes in enzymology and nucleic acid studies. nih.govmdpi.comnih.gov Their emission characteristics are intricately linked to their molecular structure, the surrounding chemical environment, and excited-state dynamics. rsc.orgtandfonline.com

In contrast to the canonical purines, 8-azapurines and their nucleosides often display measurable fluorescence in neutral aqueous solutions. rsc.org Among the various derivatives, 2,6-diamino-8-azapurine (B97548) (also known as 2-amino-8-azaadenine) is a particularly strong emitter, with a fluorescence quantum yield of approximately 0.4 for the free base. mdpi.comvulcanchem.com Its fluorescence is centered around 365 nm. mdpi.comvulcanchem.com The nucleoside form of 2,6-diamino-8-azapurine exhibits an even higher quantum yield, reaching up to 0.9. mdpi.comvulcanchem.com

8-azaxanthine (B11884) is another intensely fluorescent derivative, especially in weakly acidic aqueous solutions, with an emission maximum at 420 nm and an unusually large Stokes shift. rsc.org The fluorescence of 8-azaguanosine (8-azaGuo) is most intense in its deprotonated form, while 8-azaadenosine (B80672) (8-azaAdo) is moderately fluorescent as a neutral molecule. rsc.org The spectral properties of several this compound derivatives are detailed in the interactive table below.

Interactive Table: Spectral Parameters of Selected this compound Derivatives

| Compound | Form | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2,6-Diamino-8-azapurine | Neutral | ~310 | 365 | ~0.4 | mdpi.comvulcanchem.com |

| N9-β-D-ribosyl-2,6-diamino-8-azapurine | Neutral | ~310 | 365 | ~0.9 | mdpi.comnih.gov |

| N8-β-D-ribosyl-2,6-diamino-8-azapurine | Neutral | ~320 | 430 | ~0.4 | mdpi.comnih.gov |

| 8-Azaxanthine | Neutral (acidic pH) | ~280 | 420 | - | rsc.org |

| 8-Azaguanosine | Anion (pH > 8) | 278 | 362 | 0.55 | nih.govacs.org |

| 8-Azaadenosine | Neutral | - | - | 0.06 | nih.gov |

| 8-Azainosine | Anion (pH > 8) | - | - | 0.02 | nih.gov |

The fluorescence of 8-azapurines is highly dependent on environmental factors such as pH, solvent polarity, and isotopic substitution. rsc.org This sensitivity makes them excellent candidates for use as environmental probes. rsc.orgnih.gov

The fluorescence of 8-azaguanine (B1665908) and its nucleosides is strongly pH-dependent. acs.orgnih.gov For instance, 8-azaguanosine-5'-triphosphate (8azaGTP) shows a significant increase in fluorescence quantum yield as the pH rises from 6.0 to 9.0, corresponding to the deprotonation of the N1 position. acs.orgnih.gov The fluorescence of 2,6-diamino-8-azapurine also shifts in acidic media, with the emission maximum moving from 365 nm to about 410 nm at a pH of approximately 2.5. vulcanchem.com

Solvent polarity also plays a crucial role. For example, 8-azaxanthine exhibits dual fluorescence emission in non-aqueous protic solvents like alcohols, with maxima at 340 nm and 420 nm. mdpi.comnih.gov This phenomenon is not observed in aqueous solutions, where only the long-wavelength band is present. mdpi.com Furthermore, isotope effects have been observed, such as in the dual fluorescence of 8-azaxanthine in deuterated methanol (B129727) compared to regular methanol. mdpi.comnih.gov

The complex tautomeric equilibria in 8-azapurines significantly influence their spectroscopic properties. vulcanchem.com In neutral aqueous solution, 2,6-diamino-8-azapurine primarily exists as the N9H tautomer. vulcanchem.com The fluorescence of 8-azaguanine is attributed to a minor tautomer, the N(8)-H form, while the predominant N(9)-H tautomer is essentially non-fluorescent. nih.gov

Phototautomerism, or excited-state proton transfer (ESPT), is a key feature in the photophysics of many 8-azapurines. rsc.orgtandfonline.com For example, the intense fluorescence of 8-azaxanthine in weakly acidic media is due to a phototautomeric monoanion. rsc.org In some derivatives like 8-azaisoguanine, dual-band fluorescence is observed in the neutral form, which is a result of phototautomerism. rsc.org Theoretical studies on 9H-2,6-diamino-8-azapurine suggest that the 8H-tautomer is responsible for the fluorescent band observed at 410 nm and have helped elucidate the mechanism of its phototautomerism. researcher.lifenih.gov

The photophysical pathways of 8-azapurines have been investigated through both experimental and computational methods. For 9H-2,6-diamino-8-azapurine, the primary photochemical event involves the absorption of light to the bright 1(ππ* La) state. nih.govresearchgate.net This state then undergoes a barrierless evolution to its minimum energy region, from which the excess energy is released as fluorescence. nih.govresearchgate.net Radiationless decay pathways back to the ground state are considered unlikely due to high energy barriers. nih.govresearchgate.net

In the case of 8-azaguanine, its fluorescence, which peaks around 400 nm, is thought to originate mainly from the second triplet excited state, populated via intersystem crossing from the first singlet excited state. ias.ac.inias.ac.in Time-resolved studies on 8-azaxanthine in alcoholic media have revealed that the long-wavelength emission is delayed, indicating a photo-transformation process. mdpi.com

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. Several this compound derivatives exhibit high quantum yields, making them highly effective fluorescent probes. nih.gov

As previously mentioned, the N9-riboside of 2,6-diamino-8-azapurine is exceptionally fluorescent, with a quantum yield reaching as high as 0.9. mdpi.comresearchgate.net The corresponding free base has a quantum yield of about 0.4. mdpi.comvulcanchem.com 8-azaguanosine in its anionic form has a quantum yield of 0.55. nih.gov In contrast, some derivatives like 8-azaadenosine and 8-azainosine have more modest quantum yields of 0.06 and 0.02, respectively, in their emitting forms. nih.gov The quantum yield of 8-azaguanine itself can vary depending on the excitation wavelength, ranging from 0.05 to 0.33. nih.gov

Excited State Relaxation Mechanisms and Photophysics

Fluorescent Probe Applications in Chemical Biology

The unique fluorescence properties of 8-azapurines have led to their widespread use as fluorescent probes in enzymology and for studying nucleic acids. nih.govmdpi.com Their ability to substitute for natural purines in many biological processes makes them powerful tools for investigating biochemical mechanisms. rsc.orgnih.gov

This compound derivatives are particularly useful for monitoring enzymatic reactions in real-time. vulcanchem.com For instance, the significant change in fluorescence upon phosphorolysis of certain this compound ribosides allows for sensitive assays of purine (B94841) nucleoside phosphorylase (PNP) activity. vulcanchem.comnih.gov The N7-riboside of 2,6-diamino-8-azapurine acts as a fluorogenic substrate for mammalian PNP, while the N8-riboside is specific for the bacterial enzyme, enabling the development of selective assays. vulcanchem.com

Furthermore, 8-azaguanine has been incorporated into RNA as a fluorescent reporter to probe the ionization states of nucleobases within structured RNAs. acs.orgnih.gov This is possible because its fluorescence is quenched upon incorporation into base-paired RNA but remains pH-dependent. acs.orgnih.gov The high quantum yields of compounds like the N9-riboside of 2,6-diamino-8-azapurine allow for high-sensitivity detection in various analytical applications. vulcanchem.com The pH-dependent fluorescence of these compounds also suggests their potential use in developing fluorescent pH sensors for biological systems. vulcanchem.com

Real-Time Monitoring of Enzymatic Reactions

The change in fluorescence properties of this compound derivatives upon enzymatic modification makes them excellent probes for the real-time monitoring of enzyme kinetics. vulcanchem.comacs.org This is particularly valuable for enzymes involved in purine metabolism. vulcanchem.com For example, 8-azapurines serve as substrates for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the conversion between purines and their nucleosides. vulcanchem.comresearchgate.net The enzymatic reaction can be continuously monitored by observing the changes in fluorescence intensity or wavelength as the this compound is converted to its corresponding nucleoside. vulcanchem.comresearchgate.netresearchgate.net

A notable example is the use of 8-azaguanine to monitor the reverse synthetic reaction of PNP. researchgate.netresearchgate.net The enzymatic conversion of 8-azaguanine to 8-azaguanosine leads to a significant change in the fluorescence signal, allowing for the determination of kinetic parameters for both the this compound substrate and the second substrate, α-D-ribose 1-phosphate. researchgate.netresearchgate.net Similarly, 2,6-diamino-8-azapurine and its ribosides are used as fluorogenic substrates for different types of PNP, enabling the development of specific assays for these enzymes. vulcanchem.commdpi.com The high fluorescence quantum yield of some of these derivatives allows for highly sensitive detection. vulcanchem.com

The utility of 8-azapurines extends to other enzymes as well. For instance, 8-azaxanthine is a known inhibitor of urate oxidase, and its interaction with the enzyme can be monitored to assess enzyme activity. researchgate.net The fluorescence of this compound analogs has also been employed to study the mechanisms of catalytic RNAs (ribozymes). researchgate.netpreprints.org

Probing Active Site Microenvironments within Proteins and Nucleic Acids

The fluorescence of this compound derivatives is highly sensitive to the polarity and hydrogen-bonding characteristics of their local environment. rsc.orgmdpi.com This property makes them valuable probes for investigating the microenvironments of active sites in proteins and nucleic acids. nih.govmdpi.com When an this compound is incorporated into a biopolymer, changes in its fluorescence spectrum, such as shifts in emission wavelength or alterations in quantum yield, can provide detailed information about the hydrophobicity, accessibility to solvent, and specific interactions within the binding pocket. rsc.orgmdpi.com

For instance, the fluorescence of 8-azaguanine is quenched when it is incorporated into a base-paired RNA structure, and the extent of this quenching can report on the local environment. acs.org Furthermore, the pH-dependent fluorescence of 8-azaguanine has been used to probe the ionization states of nucleobases within structured RNAs, which is crucial for understanding the catalytic mechanisms of ribozymes. acs.orgnih.gov The significant differences in the fluorescence of various N-methyl derivatives of 8-azaguanine have been instrumental in identifying the specific tautomeric forms responsible for emission, providing a deeper understanding of the probe's behavior in different environments. rsc.org

The environmental sensitivity of this compound fluorescence has also been utilized in studying enzyme-inhibitor complexes. For example, the fluorescence of 8-aza-9-deazapurine ribosides, which are potent inhibitors of some PNPs, has been used to identify the tautomeric forms of the bound ligand within the enzyme's active site. preprints.orgmdpi.com

Characterization of Ligand-Protein and Nucleic Acid Interactions

The fluorescent properties of 8-azapurines are instrumental in characterizing the binding interactions between ligands and proteins, as well as interactions within and between nucleic acids. nih.govresearchgate.net Changes in fluorescence upon binding, such as an increase in intensity or a shift in the emission maximum, can be used to determine binding affinities, stoichiometries, and kinetics of association and dissociation.

For example, the binding of 8-azaguanine to calf spleen PNP results in a fluorescent complex with a red-shifted excitation spectrum compared to the free analog. preprints.org This spectral shift provides a clear signal for monitoring the binding event. Similarly, a weakly fluorescent analog of 8-azaguanine shows a marked increase in fluorescence upon binding to the enzyme. preprints.org These fluorescence changes allow for detailed spectroscopic investigations of the enzyme-ligand interactions. preprints.org

In the context of nucleic acids, the fluorescence of 8-azapurines can be used to study polynucleotide interactions. mdpi.com The incorporation of fluorescent this compound analogs into DNA or RNA strands allows for the monitoring of processes such as hybridization, protein-nucleic acid binding, and conformational changes. mdpi.com For instance, 8-aza-isoguanosine, which is fluorescent even when incorporated into polymers, can serve as a reporter of oligonucleotide structure and interactions. preprints.org The quenching of 8-azaguanine fluorescence upon incorporation into base-paired RNA provides a means to study the dynamics and structure of the nucleic acid. acs.org

Cellular Uptake and Bioimaging Applications in Specific Cellular Compartments

The inherent fluorescence of certain this compound derivatives makes them suitable for bioimaging applications, allowing for the visualization of their uptake and localization within cells. researchgate.netrsc.org Their ability to penetrate cell membranes enables their use as probes to study cellular processes and compartments. rsc.orgnih.gov

For example, studies with 2-aryl-1,2,3-triazolopyrimidines, which are derivatives of this compound, have shown that these compounds can enter cells and selectively accumulate in specific organelles such as the cell membrane, Golgi complex, and endoplasmic reticulum. rsc.orgnih.gov This selective accumulation allows for the targeted imaging of these cellular structures. nih.govresearchgate.net The fluorescence of these probes can be monitored using fluorescence microscopy to track their distribution and dynamics within the living cell. rsc.orgresearchgate.net

Furthermore, the development of this compound derivatives with two-photon absorption properties opens up possibilities for deeper tissue imaging with reduced phototoxicity. The combination of cellular uptake and specific subcellular localization makes these fluorescent probes valuable tools for cell biology research. researchgate.net

Analytical and Clinical Utility in Biological Samples

The strong fluorescence of many this compound derivatives and their ability to act as substrates or inhibitors for key enzymes give them significant potential for analytical and clinical applications. nih.govresearchgate.net They can be used to develop sensitive assays for quantifying enzyme activities in complex biological samples, such as crude cell homogenates. researchgate.netnih.gov

For instance, the distinct substrate specificities of 2,6-diamino-8-azapurine ribosides for mammalian versus bacterial purine nucleoside phosphorylases (PNP) allow for the creation of highly selective assays. vulcanchem.commdpi.com The N7-riboside is a fluorogenic substrate for mammalian PNP, while the N8-riboside is specific for the bacterial enzyme. vulcanchem.com This selectivity is particularly important in clinical diagnostics and for applications such as monitoring the efficacy of gene therapy strategies that utilize bacterial PNP. mdpi.com

The high fluorescence quantum yields of these probes enable the development of high-sensitivity detection methods. vulcanchem.com The ability to directly and continuously monitor enzymatic reactions in real-time without the need for coupled assays simplifies the analytical procedure and improves accuracy. researchgate.net These fluorescent probes offer a powerful alternative to traditional colorimetric or radiometric assays for the determination of enzyme activity in research and clinical settings. nih.gov

Other Spectroscopic and Structural Characterization Techniques

Beyond fluorescence, other spectroscopic methods are crucial for a comprehensive understanding of the structure and properties of 8-azapurines.

UV-Vis Absorption Spectroscopy and Spectral Data Analysis

UV-Vis absorption spectroscopy is a fundamental technique used to characterize this compound derivatives and analyze their behavior in different environments. nih.govrsc.org The absorption spectra provide information about the electronic structure of the molecule and are sensitive to factors such as pH, solvent polarity, and tautomeric form. researchgate.netrsc.org

The tautomeric equilibria of 8-azapurines, which are more complex than those of natural purines, can be investigated using UV-Vis spectroscopy. vulcanchem.comrsc.org For example, the ground-state tautomers of 2,6-diamino-8-azapurine can be resolved by analyzing their UV-Vis absorption peaks. vulcanchem.com The pH dependence of the UV spectra is used to determine the pKa values of the ionizable groups on the this compound ring system. researchgate.netrsc.org

Analysis of UV-Vis spectral data is also critical for interpreting fluorescence measurements. For instance, discrepancies between absorption and fluorescence excitation spectra of 8-azaguanine led to the understanding that its fluorescence originates from a minor tautomer. researchgate.netrsc.org Furthermore, UV-Vis spectroscopy is used to monitor enzymatic reactions, often in conjunction with fluorescence, by observing the changes in absorbance as the substrate is converted to the product. d-nb.info Density Functional Theory (DFT) calculations are often employed to predict and interpret the UV-Vis absorption spectra of this compound derivatives, providing a deeper understanding of their electronic transitions. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is a fundamental tool for the structural elucidation and conformational analysis of this compound derivatives. researchgate.netresearchgate.net It is routinely used to confirm the structures of newly synthesized compounds. nih.govjournalskuwait.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide complete assignments of ¹H and ¹³C chemical shifts, which is essential for unambiguous structure verification. ceon.rsmdpi.com

For instance, the tautomeric equilibrium between amino and imino forms of 2,6-diamino-8-azapurine, which influences its fluorescent properties, can be resolved using ¹H NMR analysis, with NH protons typically appearing in the δ 6.5–7.5 ppm range. vulcanchem.com In studies of N6 derivatives of this compound, all synthesized products were characterized by ¹H NMR and ¹³C NMR to confirm their structures. nih.gov Similarly, the structures of novel 5-alkyl-3-(4-nitrophenyl)-3H- researchgate.netresearchgate.netontosight.aitriazolo[4,5-d]pyrimidine-7-carbonitriles were confirmed using ¹H and ¹³C NMR, alongside other spectroscopic methods. researchgate.netjournalskuwait.org

NMR is also a powerful technique for studying the conformation of this compound nucleosides in solution. researchgate.net Computational studies using methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) have predicted the conformational preferences of these nucleosides, and these predictions have been found to be in agreement with available NMR data. nih.gov For C(2')-endo 8-aza analogs, an anti conformation for the glycosidic bond (χ) and a gg conformation for the exocyclic C(4')-C(5') bond are indicated. nih.gov In contrast, for C(3')-endo sugar puckering, a syn conformation is preferred due to an intramolecular hydrogen bond. nih.gov The striking rigidity of the pentofuranose (B7776049) ring in some 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl this compound nucleosides has been demonstrated through NMR analysis, showing an unusually rigid N-type conformation in solution. researchgate.net

| Compound Type | NMR Technique(s) | Key Findings | Reference |

|---|---|---|---|

| N6 derivatives of this compound | ¹H NMR, ¹³C NMR | Confirmation of product structures. | nih.gov |

| 2,6-Diamino-8-azapurine | ¹H NMR | Resolution of ground-state tautomers (amino vs. imino forms). | vulcanchem.com |

| This compound nucleosides | NMR (general) | Agreement with PCILO predictions for anti/syn conformations. | nih.gov |

| Substituted triazolo[4,5-d]pyrimidines | ¹H NMR, ¹³C NMR | Structural confirmation of novel synthesized compounds. | researchgate.netjournalskuwait.org |

| 2'-fluoro-arabinofuranosyl 8-azapurines | NMR (PSEUROT program) | Demonstrated unusually rigid N-type sugar conformation in solution. | researchgate.net |

Mass Spectrometry (MS) for Characterization and Photo-Transformation Pathway Analysis

Mass spectrometry (MS) is an indispensable technique for the characterization of 8-azapurines, providing confirmation of molecular weight and elemental composition. ontosight.ai High-Resolution Mass Spectrometry (HRMS) is frequently employed to verify the structures of newly synthesized derivatives, ensuring high accuracy. researchgate.netnih.govjournalskuwait.org

The electron impact-induced fragmentation of 8-azapurines has been studied, revealing pathways analogous to their corresponding purine derivatives. nih.gov The mass spectra of several simple 8-azapurines, including 8-azaadenine (B1664206), 8-azahypoxanthine (B1664207), and 8-azaguanine, are all distinguished by intense molecular ion peaks. nih.gov For 8-azaadenine and 8-azahypoxanthine, a primary fragmentation pathway involves the elimination of a nitrogen molecule from the molecular ion, although this is a less significant process for other analogs like 8-azaxanthine and 8-azaguanine. nih.gov These fragmentation pathways are substantiated by accurate mass measurements and deuterium (B1214612) labeling studies. nih.gov

Beyond simple characterization, MS has been crucial in elucidating the photo-transformation pathways of certain this compound derivatives. researchgate.netresearchgate.net For new 2-aryl-1,2,3-triazolopyrimidines, which show an increase in emission intensity upon irradiation, mass spectrometric analysis suggested a photo-transformation mechanism. researchgate.netrsc.org This pathway is believed to occur through the homolytic cleavage of a carbon-chlorine (C-Cl) bond upon exposure to UV light. researchgate.netresearchgate.netrsc.org The structure of the resulting active intermediate was identified through a series of mass spectrometry experiments and confirmed by synthesizing the proposed transformation products. researchgate.netrsc.orgrscf.ru

| This compound Derivative(s) | MS Technique/Focus | Observation/Conclusion | Reference |

|---|---|---|---|

| 8-Azaadenine, 8-Azahypoxanthine, 8-Azaguanine, etc. | Electron Impact MS | Characterized by intense molecular ion peaks; fragmentation pathways analogous to purines. | nih.gov |